
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene: is a chlorinated aromatic compound with the molecular formula C8H5Cl5S It is characterized by the presence of five chlorine atoms and an ethylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives followed by the introduction of the ethylsulfanyl group. The typical synthetic route involves:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce pentachlorobenzene.
Ethylsulfanyl Group Introduction: The pentachlorobenzene is then reacted with an ethylsulfanyl reagent, such as ethylthiol, under controlled conditions to introduce the ethylsulfanyl group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactors and specialized equipment to handle the reagents and reaction conditions safely. The process is optimized for high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the ethylsulfanyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified ethylsulfanyl compounds.
Substitution: Functionalized benzene derivatives with various substituents replacing chlorine atoms.
Applications De Recherche Scientifique
Chemistry: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is used as a precursor in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,2,3,4,5-Pentachloro-6-vinylsulfanylbenzene: Similar structure with a vinylsulfanyl group instead of an ethylsulfanyl group.
1,2,3,4,5-Pentachloro-6-ethylbenzene: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
1,2,3,4,5-Pentachloro-6-(ethylthio)benzene: Contains an ethylthio group, which has different chemical properties compared to the ethylsulfanyl group.
Uniqueness: 1,2,3,4,5-Pentachloro-6-ethylsulfanylbenzene is unique due to the presence of both chlorine atoms and an ethylsulfanyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
77876-27-8 |
|---|---|
Formule moléculaire |
C8H5Cl5S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-ethylsulfanylbenzene |
InChI |
InChI=1S/C8H5Cl5S/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 |
Clé InChI |
JWLGBXBFXGWNSU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
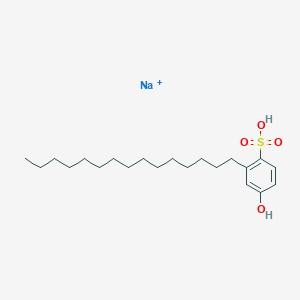
![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)
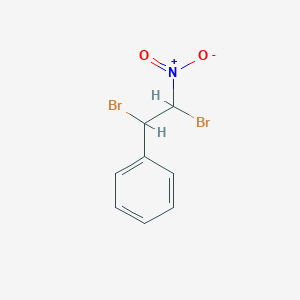
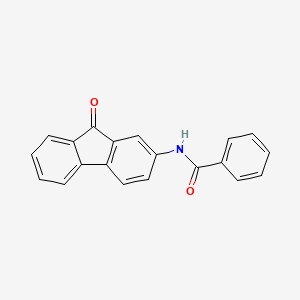

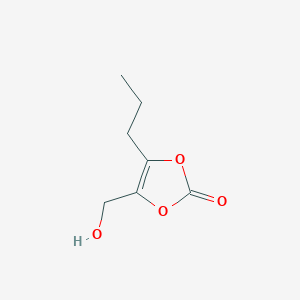
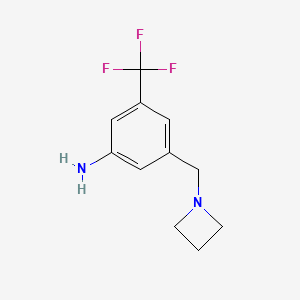
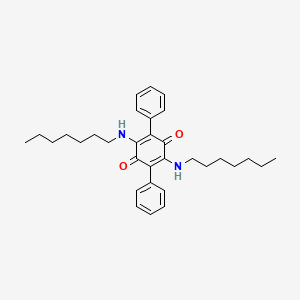
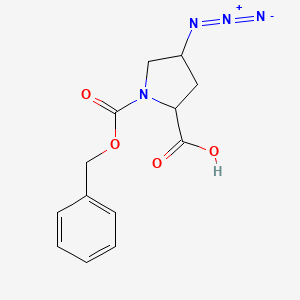
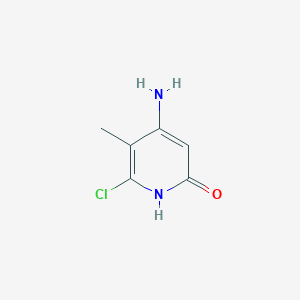
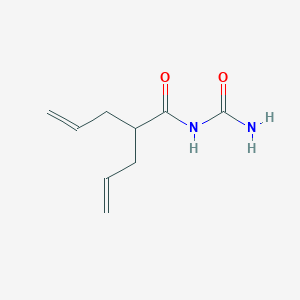

![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
